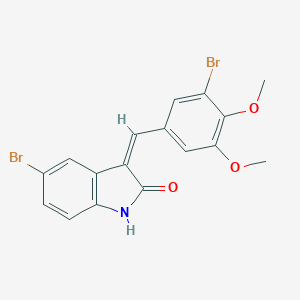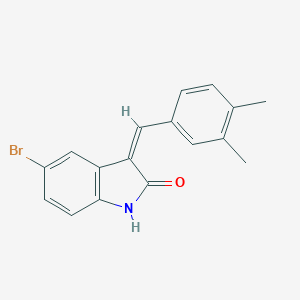
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BR-DIMBOA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In neuronal cells, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to enhance the activity of GABA receptors, leading to the inhibition of neuronal excitability.
Biochemical and Physiological Effects:
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. In cancer cells, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neuronal cells, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal excitability. In animal models, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to reduce tumor growth and improve cognitive function.
実験室実験の利点と制限
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and relative stability. However, there are also some limitations to its use, such as its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. In addition, the mechanism of action of (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action, particularly in cancer cells and neuronal cells. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, there is a need to develop new synthetic methods for (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one and its derivatives, which could improve its pharmacological properties and increase its potential for drug discovery.
合成法
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is synthesized by the reaction of 5-bromoindole-2,3-dione and 3-bromo-4,5-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting compound is then purified through a series of chromatographic techniques. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis. In neuroscience, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In drug discovery, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been used as a scaffold for the design of new compounds with improved pharmacological properties.
特性
製品名 |
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C17H13Br2NO3 |
分子量 |
439.1 g/mol |
IUPAC名 |
(3Z)-5-bromo-3-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H13Br2NO3/c1-22-15-7-9(6-13(19)16(15)23-2)5-12-11-8-10(18)3-4-14(11)20-17(12)21/h3-8H,1-2H3,(H,20,21)/b12-5- |
InChIキー |
DMFNFAMMDAVMRL-XGICHPGQSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
正規SMILES |
COC1=C(C(=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-5-bromo-3-[4-(cyclopentyloxy)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B307802.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenyl propanoate](/img/structure/B307804.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenyl propanoate](/img/structure/B307805.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307811.png)
![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307814.png)
![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)
![(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307816.png)

![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307823.png)
![6-Ethyl-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307825.png)
![6-(5-Bromo-2-thienyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307827.png)
![5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307828.png)